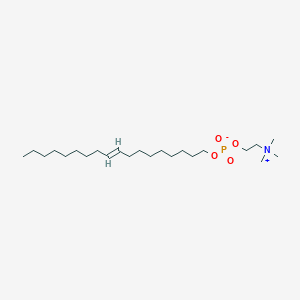

![molecular formula C15H26O6 B125711 tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate CAS No. 154026-95-6](/img/structure/B125711.png)

tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate

Overview

Description

The compound tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate is a synthetic intermediate that plays a crucial role in the synthesis of pharmaceuticals, such as atorvastatin, an effective HMG-CoA reductase inhibitor . This compound is part of a family of tert-butyl dioxolanes and dioxanes that are often used in organic synthesis due to their steric bulk and ability to protect functional groups during chemical reactions.

Synthesis Analysis

The synthesis of tert-butyl dioxolane and dioxane derivatives typically involves multistep reactions that may include the formation of intermediates, protection of functional groups, and stereocontrolled reactions to achieve the desired chirality. For instance, a new synthesis route for a related compound, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, was developed using the Henry reaction followed by O-acetylation and reduction steps . This process highlights the complexity and precision required in synthesizing such intermediates.

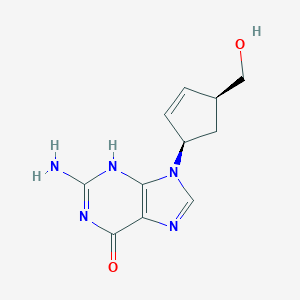

Molecular Structure Analysis

The molecular structure of tert-butyl dioxolane and dioxane derivatives is characterized by the presence of a 1,3-dioxane ring, which is a six-membered cyclic acetal, and a tert-butyl group that provides steric hindrance. X-ray studies of similar compounds have revealed details about their conformation and the orientation of substituents, which are crucial for understanding their reactivity and interactions in subsequent reactions .

Chemical Reactions Analysis

Compounds like this compound are versatile intermediates that can undergo various chemical reactions. These include addition and cycloaddition reactions, as well as reactions with compounds having acidic protons leading to insertion products . The presence of the tert-butyl group can influence the outcome of these reactions by imposing steric constraints that can lead to selectivity in product formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl dioxolane and dioxane derivatives are influenced by their molecular structure. The tert-butyl group contributes to the compound's bulkiness, which can affect its solubility and boiling point. The 1,3-dioxane ring is a stable moiety that can resist hydrolysis under certain conditions, making these compounds suitable for use as protecting groups in sensitive syntheses . The stereochemistry of these compounds is also critical, as it can impact their biological activity and the outcome of their reactions in synthetic pathways.

Scientific Research Applications

Synthesis of Atorvastatin Intermediate

The compound is a key intermediate in the synthesis of atorvastatin, an effective HMG-CoA reductase inhibitor. A new synthesis method based on the Henry reaction of nitromethane and tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate has been developed (Rádl, 2003).

Polyketide Synthesis

This chemical is used in the transformation of certain compounds into methyl 2-[(4S)-2,2-dimethyl-5-methylidene-1,3-dioxan-4-yl]acetate, aiding in the synthesis of arenamides A and C, which have antitumor properties and inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (Shklyaruck, 2015).

Photolysis Research

The tert-butyl group in similar compounds plays a crucial role in photolysis studies, such as in the photolysis of cis- and trans-1,2-dimethyl-1,2-diphenyl-1,2-disilacyclohexane, providing insights into the stereospecificity of such reactions (Naka et al., 2006).

Synthesis of Statins

It's also used in the efficient synthesis of derivatives such as TERT-butyl [(3 R,5 S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a chiral side chain of statins, which are crucial in cholesterol management (Hyeong-Wook & Shin, 2008).

Mechanism of Action

Safety and Hazards

Like all chemicals, tert-butyl esters should be handled with care. They can be irritants and should not be ingested or come into contact with the skin or eyes . Always refer to the Material Safety Data Sheet (MSDS) for the specific tert-butyl ester you are working with for detailed safety information .

Future Directions

The study and application of tert-butyl esters continue to be an active area of research in organic chemistry. They are used in the synthesis of a wide variety of organic compounds, including pharmaceuticals and polymers . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and finding new applications for these versatile compounds.

properties

IUPAC Name |

tert-butyl 2-[(4R,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGABCYSYENPREI-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1C[C@@H](OC(O1)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934900 | |

| Record name | tert-Butyl 6-O-acetyl-2,4-dideoxy-3,5-O-(1-methylethylidene)hexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154026-95-6 | |

| Record name | D-erythro-Hexonic acid, 2,4-dideoxy-3,5-O-(1-methylethylidene)-, 1,1-dimethylethyl ester, 6-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154026-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-O-acetyl-2,4-dideoxy-3,5-O-(1-methylethylidene)hexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)

![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)

![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)